molecular formula C13H19ClFNO B12625739 4-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride CAS No. 1170474-15-3

4-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride

Cat. No.: B12625739
CAS No.: 1170474-15-3
M. Wt: 259.75 g/mol
InChI Key: CDGVWLAOKIAQKD-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a 5-fluoro-2-methoxy-benzyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-fluoro-2-methoxy-benzyl chloride and piperidine.

    Reaction: The 5-fluoro-2-methoxy-benzyl chloride is reacted with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.

    Formation of Hydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride is not well-documented. it is believed to interact with specific molecular targets, potentially influencing various biochemical pathways. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxy-benzyl)-piperidine hydrochloride
  • 4-(5-Fluoro-benzyl)-piperidine hydrochloride
  • 4-(5-Fluoro-2-methoxy-phenyl)-piperidine hydrochloride

Uniqueness

4-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride is unique due to the presence of both a fluorine atom and a methoxy group on the benzyl ring. This combination of substituents can influence the compound’s reactivity, solubility, and potential biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

1170474-15-3

Molecular Formula

C13H19ClFNO

Molecular Weight

259.75 g/mol

IUPAC Name

4-[(5-fluoro-2-methoxyphenyl)methyl]piperidine;hydrochloride

InChI

InChI=1S/C13H18FNO.ClH/c1-16-13-3-2-12(14)9-11(13)8-10-4-6-15-7-5-10;/h2-3,9-10,15H,4-8H2,1H3;1H

InChI Key

CDGVWLAOKIAQKD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)CC2CCNCC2.Cl

Origin of Product

United States

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